Autophagy-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

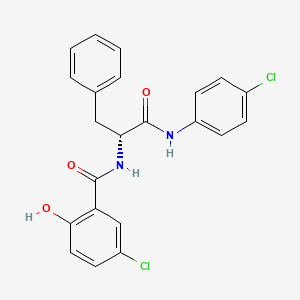

Molecular Formula |

C22H18Cl2N2O3 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1 |

InChI Key |

VDXPOMCEKWAGSX-LJQANCHMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Discovery and Synthesis of Autophagy-IN-3: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The specific compound "Autophagy-IN-3" does not appear in the currently available scientific literature based on a comprehensive search. It is possible that this is a novel, recently synthesized, or internally designated compound not yet publicly disclosed. The following guide, therefore, focuses on the general principles and methodologies that would be involved in the discovery, synthesis, and characterization of a novel autophagy inhibitor, using established techniques and knowledge of the autophagy pathway. This framework can be applied to "this compound" once specific information becomes available.

I. The Landscape of Autophagy Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] It plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[4][5] The modulation of autophagy, particularly its inhibition, has emerged as a promising therapeutic strategy.

The discovery of a novel autophagy inhibitor like "this compound" would likely stem from screening campaigns aimed at identifying molecules that disrupt key stages of the autophagy process. These stages include initiation, nucleation of the phagophore (isolation membrane), elongation and closure of the autophagosome, and fusion of the autophagosome with the lysosome.[6][7]

II. Hypothetical Discovery and Synthesis Workflow

The discovery and development of a novel autophagy inhibitor would typically follow a structured workflow.

Caption: A generalized workflow for the discovery and development of a novel autophagy inhibitor.

III. Key Signaling Pathways in Autophagy Regulation

A thorough understanding of the signaling pathways that regulate autophagy is crucial for identifying potential drug targets and for characterizing the mechanism of action of a new inhibitor. The mTOR and PI3K pathways are central to autophagy regulation.

Caption: A simplified diagram of the mTOR and PI3K signaling pathways regulating autophagy.

IV. Quantitative Data for a Novel Autophagy Inhibitor

Once a potential inhibitor is identified, its potency and efficacy are determined through various quantitative assays. The following table illustrates the type of data that would be generated for a compound like "this compound".

| Parameter | Description | Hypothetical Value for this compound |

| IC50 (µM) | The half maximal inhibitory concentration, indicating the potency of the inhibitor. | 0.5 |

| EC50 (µM) | The half maximal effective concentration, measuring the concentration that produces 50% of the maximum possible effect. | 1.2 |

| Cellular Permeability (Papp) | A measure of a compound's ability to cross cell membranes. | High |

| Inhibition of Autophagic Flux (%) | The percentage reduction in the degradation of autophagic substrates. | 85% at 5 µM |

V. Experimental Protocols

The characterization of a novel autophagy inhibitor involves a series of well-established experimental protocols.

A. LC3-II Immunoblotting for Autophagy Monitoring

Objective: To assess the accumulation of LC3-II, a marker for autophagosomes.[8]

Methodology:

-

Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with the test compound (e.g., this compound) at various concentrations and for different durations. A known autophagy inducer (e.g., rapamycin) and inhibitor (e.g., bafilomycin A1) are used as positive and negative controls.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for LC3.

-

Detection and Quantification: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities for LC3-I and LC3-II are quantified. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates autophagy inhibition.

B. Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3

Objective: To measure the progression of autophagy from autophagosome formation to lysosomal degradation.[6]

Methodology:

-

Cell Transfection: Cells are transfected with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3).

-

Treatment and Imaging: Transfected cells are treated with the test compound. Live-cell imaging is performed using a confocal microscope.

-

Data Analysis: The number of GFP-positive (autophagosomes) and RFP-positive/GFP-negative (autolysosomes) puncta are quantified. An accumulation of yellow puncta (co-localization of GFP and RFP) and a decrease in red-only puncta suggest a blockage in autophagosome-lysosome fusion.

VI. Conclusion

While specific details on "this compound" are not publicly available, this guide provides a comprehensive framework for the discovery, synthesis, and characterization of a novel autophagy inhibitor. The methodologies and signaling pathways described represent the current standard in the field of autophagy research. As more information about "this compound" becomes available, this technical guide can be updated with specific data and experimental findings. The continued exploration of new autophagy modulators holds significant promise for the development of novel therapeutics for a variety of human diseases.

References

- 1. Autophagy and the nutritional signaling pathway [journal.hep.com.cn]

- 2. Autophagy - Wikipedia [en.wikipedia.org]

- 3. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy: A Forty-Year Search for a Missing Membrane Source | PLOS Biology [journals.plos.org]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyladenine (Autophagy-IN-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyladenine (3-MA), often referred to in experimental contexts and supplier catalogues with identifiers such as Autophagy-IN-3, is a widely utilized small molecule in cell biology and biomedical research. It is best known for its role as an inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of 3-Methyladenine.

Chemical Structure and Properties

3-Methyladenine is a purine derivative with a methyl group at the N3 position of the adenine ring. This modification is central to its biological activity.

Physicochemical Properties of 3-Methyladenine

| Property | Value | Source |

| IUPAC Name | 3-methyl-3H-purin-6-amine | [1] |

| Synonyms | 3-MA, 6-Amino-3-methylpurine | [1] |

| CAS Number | 5142-23-4 | [1] |

| Molecular Formula | C₆H₇N₅ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | ~300 °C (decomposition) | |

| SMILES | CN1C=NC(N)=C2N=CN=C12 | [2] |

| InChI Key | ZPBYVFQJHWLTFB-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO (e.g., 8.33 mg/mL with ultrasonic), water (e.g., 5 mg/mL with ultrasonic), DMF (e.g., 10 mg/mL with gentle heating), and 1N NaOH (30 mg/mL with heating). Poorly soluble at room temperature in aqueous solutions. | [2][3][4] |

| pKa | Strong basic compound | [5] |

| Storage | Store at -20°C for long-term stability. Solutions should be freshly prepared. | [2] |

Biological Properties of 3-Methyladenine

| Property | Description | Source |

| Primary Target | Phosphoinositide 3-kinases (PI3Ks), particularly Class III PI3K (Vps34). It also inhibits Class I PI3Ks. | [6] |

| Biological Activity | Inhibition of autophagy by blocking the formation of autophagosomes. It has a dual role, where it can also promote autophagy under certain conditions due to its differential effects on Class I and Class III PI3Ks. | [6] |

| IC₅₀ Values | Vps34 (Class III PI3K): ~25 µM; PI3Kγ (Class I PI3K): ~60 µM. | N/A |

| Cellular Effects | Blocks autophagic sequestration, can induce apoptosis at higher concentrations or with prolonged treatment, and affects cell migration and invasion. | [6] |

| Typical Working Concentration | 0.5-10 mM in cell culture for autophagy inhibition. | [3][7] |

Mechanism of Action

3-Methyladenine's primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes crucial for various signaling pathways, including cell growth, proliferation, survival, and autophagy.

3-MA exhibits a complex, dual role in regulating autophagy due to its differential effects on Class I and Class III PI3Ks.

-

Inhibition of Starvation-Induced Autophagy: Under nutrient-deprived conditions, 3-MA inhibits autophagy by blocking the activity of the Class III PI3K, Vps34. Vps34 is a key component of a protein complex that initiates the formation of the autophagosome. By inhibiting Vps34, 3-MA prevents the generation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related (Atg) proteins and the subsequent elongation of the autophagosome.[6]

-

Promotion of Autophagy in Nutrient-Rich Conditions: Conversely, with prolonged treatment under nutrient-rich conditions, 3-MA can promote autophagy. This is attributed to its sustained inhibition of Class I PI3Ks.[6] Class I PI3Ks are part of the PI3K/Akt/mTOR signaling pathway, which is a major negative regulator of autophagy. By inhibiting Class I PI3K, 3-MA can lead to the downregulation of mTOR activity, thereby relieving its inhibitory effect on the autophagy-initiating ULK1 complex and promoting autophagosome formation.[8]

Signaling Pathway Modulated by 3-Methyladenine

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth and metabolism and is a key regulator of autophagy. 3-MA directly impacts this pathway through its inhibition of PI3Ks.

Experimental Protocols

The following is a generalized protocol for assessing the effect of 3-Methyladenine on autophagy in cultured cells using Western blotting for the autophagy marker LC3.

Autophagy Inhibition Assay by Western Blotting for LC3

Objective: To determine the effect of 3-MA on the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

3-Methyladenine (3-MA) powder

-

Sterile water or DMSO for stock solution preparation

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% or 4-20% gradient)

-

PVDF membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Prepare a fresh stock solution of 3-MA. Due to its poor solubility, it may be necessary to warm the solvent (e.g., sterile water or cell culture medium) to dissolve the powder. For a DMSO stock, prepare a high concentration (e.g., 100 mM) and dilute it in the culture medium to the final working concentration (typically 0.5-10 mM).

-

Treat the cells with the desired concentration of 3-MA for the specified duration (e.g., 4, 8, 12, or 24 hours). Include appropriate controls (e.g., untreated cells, vehicle control).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (typically at ~16 kDa). The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin or GAPDH) is used as an indicator of autophagy.

-

Experimental Workflow for Studying Autophagy Inhibition by 3-MA

Conclusion

3-Methyladenine is a valuable pharmacological tool for the study of autophagy. Its ability to inhibit this fundamental cellular process through the modulation of the PI3K signaling pathway has made it an indispensable reagent in cell biology and drug discovery. Researchers and scientists should be mindful of its dual role and potential off-target effects when designing experiments and interpreting results. This guide provides a foundational understanding of 3-MA's chemical and biological properties, as well as practical guidance for its use in the laboratory.

References

- 1. 3-Methyladenine | C6H7N5 | CID 135398661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 3-Methyladenine (FDB028311) - FooDB [foodb.ca]

- 6. invivogen.com [invivogen.com]

- 7. Inhibition of autophagy by 3-methyladenine promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of the Autophagy Inhibitor 3-Methyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of 3-Methyladenine (3-MA), a widely utilized inhibitor of autophagy. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.

Introduction to 3-Methyladenine (3-MA)

3-Methyladenine (3-MA) is a purine analogue that functions as a potent inhibitor of autophagy by targeting class III phosphatidylinositol 3-kinases (PI3K), particularly Vps34.[1][2] Autophagy is a catabolic process involving the lysosomal degradation of cellular components, a critical mechanism for cellular homeostasis, and its dysregulation is implicated in numerous diseases.[1] 3-MA's ability to block autophagosome formation has made it a valuable tool in dissecting the autophagic process and exploring its therapeutic potential.[1][3]

Mechanism of Action

3-MA exerts its inhibitory effect on autophagy primarily by inhibiting the activity of the class III PI3K, Vps34.[2][4] Vps34 is a crucial component of the autophagy initiation complex, which generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. This accumulation of PI3P is essential for the recruitment of downstream autophagy-related proteins (Atgs) and the subsequent elongation and closure of the autophagosome. By inhibiting Vps34, 3-MA prevents the formation of PI3P, thereby blocking the initial stages of autophagosome formation.[2]

It is important to note that 3-MA can also inhibit class I PI3Ks, which may lead to context-dependent effects.[2][5] While it transiently suppresses class III PI3K, it can persistently block class I PI3K, which under certain conditions, can paradoxically promote autophagy.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for 3-Methyladenine based on in vitro studies.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | Vps34 | 25 µM | HeLa cells | [6] |

| IC50 | PI3Kγ | 60 µM | HeLa cells | [6] |

| IC50 | Starvation-induced Autophagy | 1.21 mM | Not Specified | [2] |

| Working Concentration | Autophagy Inhibition in cell culture | 0.5 - 10 mM | General | [7] |

| Working Concentration | Autophagy Inhibition | 5 mM | General |

Table 1: Inhibitory Concentrations of 3-Methyladenine.

Experimental Protocols

Western Blotting for LC3-I to LC3-II Conversion

This protocol is a fundamental method to monitor the effect of 3-MA on autophagy by assessing the lipidation of LC3-I to LC3-II. The amount of LC3-II is correlated with the number of autophagosomes.

Materials:

-

Cell culture reagents

-

3-Methyladenine (3-MA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF membrane (0.2 µm)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3 (recognizes both LC3-I and LC3-II)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of 3-MA (e.g., 5 mM) for a specified time (e.g., 12-48 hours).[7] Include appropriate controls (e.g., untreated, vehicle control, and a known autophagy inducer like starvation or rapamycin).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. LC3-I has an apparent molecular weight of 16-18 kDa, while LC3-II migrates faster at 14-16 kDa.[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio upon 3-MA treatment indicates inhibition of autophagy.

In Vitro Kinase Assay for Vps34

This assay directly measures the inhibitory effect of 3-MA on the enzymatic activity of its primary target, Vps34.

Materials:

-

Recombinant human Vps34/Vps15 complex

-

3-Methyladenine (3-MA) at various concentrations

-

Substrate: Phosphatidylinositol (PI)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Lipid extraction reagents

-

Thin-layer chromatography (TLC) plate

-

Phosphorimager

Procedure:

-

Kinase Reaction Setup: In a reaction tube, combine the recombinant Vps34/Vps15 complex, kinase reaction buffer, and varying concentrations of 3-MA or vehicle control.

-

Substrate Addition: Add the PI substrate to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

-

Detection and Analysis: Dry the TLC plate and expose it to a phosphor screen. Analyze the incorporation of ³²P into the PI substrate using a phosphorimager. The intensity of the radiolabeled PI(3)P spot will decrease with increasing concentrations of 3-MA.

-

IC50 Determination: Plot the percentage of Vps34 inhibition against the log concentration of 3-MA to calculate the IC50 value.

Visualizations

References

- 1. invivogen.com [invivogen.com]

- 2. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

Autophagy-IN-3: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-IN-3, also known as Compound 6k, is a synthetic small molecule that has been identified as an inhibitor of autophagy. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, target identification, and validation. The information presented herein is intended to serve as a resource for researchers and drug development professionals working in the field of autophagy and cancer biology.

Disclaimer: The specific molecular target of this compound has not been explicitly identified in the publicly available scientific literature. This guide summarizes the validated effects of the compound and outlines established experimental protocols that can be utilized for its further characterization and target validation.

Mechanism of Action: Disruption of the Actin Cytoskeleton and Inhibition of Autophagic Flux

Current research indicates that this compound exerts its autophagy-inhibiting effects by disrupting the cellular actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell shape, motility, and intracellular transport. Its integrity is also essential for the formation and maturation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation during autophagy. By destabilizing the actin network, this compound interferes with the proper execution of the autophagic process, leading to an inhibition of autophagic flux.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (Compound 6k)

| Cell Line | Cancer Type | IC50 (µM) |

| G-361 | Melanoma | 3.1 |

| HCT-116 | Colorectal Carcinoma | 1.7 |

| HeLa | Cervical Cancer | 1.1 |

Data obtained from commercially available compound information and is based on a 72-hour incubation period.

Target Identification and Validation Workflow

While the precise molecular target of this compound is yet to be elucidated, a logical workflow for its identification and validation can be proposed based on its observed effects.

An In-depth Technical Guide to Cellular Pathways Modulated by Autophagy Induction

A note on "Autophagy-IN-3": A thorough review of scientific literature and chemical databases did not yield information on a specific compound named "this compound." Therefore, this guide will focus on the well-characterized and widely used autophagy inducer, Rapamycin , as a representative molecule to explore the modulated cellular pathways and experimental methodologies. Rapamycin provides a clear example of autophagy induction through the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core cellular pathways affected by the induction of autophagy, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Pathway Modulated by Rapamycin: The mTOR Signaling Network

Rapamycin's primary mechanism of action is the induction of autophagy through the specific inhibition of the mTOR Complex 1 (mTORC1).[1][2] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[3][4] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, such as the ULK1 complex.[2]

Rapamycin, by inhibiting mTORC1, mimics a cellular starvation state, leading to the dephosphorylation and activation of the ULK1 complex, which in turn initiates the formation of the autophagosome—a double-membraned vesicle that engulfs cytoplasmic components for degradation.[2][4]

Signaling Pathway Diagram: Rapamycin-Induced Autophagy via mTORC1 Inhibition

The following diagram illustrates the signaling cascade initiated by Rapamycin, leading to the induction of autophagy.

References

An In-depth Technical Guide to Early-Stage Research on Autophagy-IN-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy-IN-3, also identified as Compound 6k, is a novel small molecule inhibitor of autophagy. Early-stage research has demonstrated its potential as a sensitizer of cancer cells to metabolic stress, suggesting a therapeutic window for its use in combination with cytostatic drugs. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.

Core Concepts: this compound

This compound is a substituted 2-hydroxy-N-(arylalkyl)benzamide that has been shown to inhibit the process of autophagy.[1] Its chemical name is N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide. The primary mechanism of action of this compound involves the disruption of the actin cytoskeleton, which in turn leads to the inhibition of autophagic flux.[1] This mode of action distinguishes it from many other autophagy inhibitors that target core autophagy-related (Atg) proteins directly. By disrupting a fundamental cellular process that is intricately linked to autophagy, this compound creates a state of metabolic vulnerability in cancer cells.

Chemical and Physical Properties

| Property | Value | Reference |

| Compound Name | This compound (Compound 6k) | [1] |

| CAS Number | 1227476-98-3 | [1] |

| Molecular Formula | C28H23Cl2N2O3 | [2] |

| Molecular Weight | 518.4 g/mol | [2] |

| Chemical Name | N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | [1] |

Synthesis Overview

This compound, a derivative of salicylamide, can be synthesized through a multi-step process. A general approach to the synthesis of N-benzoyl-2-hydroxybenzamides involves the reaction of salicylamide with various acid chlorides in refluxing pyridine. The crude product is then purified, typically by crystallization or preparative HPLC.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect on autophagy primarily through the disruption of the actin cytoskeleton. The actin network is crucial for various stages of autophagy, including the formation and maturation of autophagosomes.[3][4] By destabilizing actin filaments, this compound interferes with these processes, leading to a blockage of autophagic flux. This disruption of a fundamental cellular component sensitizes cancer cells to metabolic stress, as they are unable to utilize autophagy as a survival mechanism.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The cytotoxic and autophagy-inhibiting effects of this compound have been quantified in various cancer cell lines.

Cytotoxicity

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| G-361 (Melanoma) | Calcein-AM Assay | 1.3 | 72 hours | [5] |

| HCT-116 (Colon Carcinoma) | Calcein-AM Assay | 1.7 | 72 hours | [5] |

Inhibition of Autophagic Flux

The primary publication by Páchniková et al. (2016) provides detailed quantitative data on the inhibition of autophagic flux, primarily through the analysis of LC3-II accumulation in the presence of lysosomal inhibitors. For detailed values, refer to the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell line G-361 and human colon carcinoma cell line HCT-116.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below a non-toxic level (e.g., <0.1%). Cells are treated with various concentrations of this compound for the indicated time periods.

Cytotoxicity Assay (Calcein-AM)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with Calcein-AM solution (e.g., 1 µM in PBS) for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

-

Calculate the IC50 value using a non-linear regression analysis.

Autophagic Flux Assay (LC3-II Immunoblotting)

-

Seed cells in 6-well plates and treat with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM, or Chloroquine, 50 µM) for the final 2-4 hours of the treatment period.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an inhibition of autophagic flux.

Actin Cytoskeleton Staining

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the actin filaments using a fluorescence microscope.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a novel autophagy inhibitor and the logical relationship of key experimental assays.

Figure 2: A general experimental workflow for the characterization of this compound.

Figure 3: Logical flow of experimental questions and corresponding assays.

Conclusion

This compound (Compound 6k) represents a promising early-stage autophagy inhibitor with a distinct mechanism of action involving the disruption of the actin cytoskeleton. The available data indicates its potential to sensitize cancer cells to metabolic stress, opening avenues for combination therapies. Further research is warranted to fully elucidate its target profile, in vivo efficacy, and safety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their investigation of this compound and other novel autophagy modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDK-6983 | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 3. The actin cytoskeleton participates in the early events of autophagosome formation upon starvation induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytoskeleton-Autophagy Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: 3-Methyladenine (3-MA) as a Prototypical Autophagy Inhibitor

Disclaimer: Initial searches for a specific compound named "Autophagy-IN-3" did not yield any publicly available information. This suggests that "this compound" may be a proprietary, very new, or placeholder name. To fulfill the request for an in-depth technical guide on a novel autophagy inhibitor, this document focuses on the well-characterized and widely used autophagy inhibitor, 3-Methyladenine (3-MA) . The principles, experimental protocols, and data presentation formats provided herein are applicable to the study of other novel autophagy inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation of cellular components through the lysosomal machinery. This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As such, the modulation of autophagy with small molecules has become a significant area of therapeutic interest. 3-Methyladenine (3-MA) is a seminal small molecule inhibitor of autophagy that has been instrumental in elucidating the molecular mechanisms of this pathway. It is a purine analogue that primarily functions by inhibiting class III phosphoinositide 3-kinase (PI3K-III or Vps34), a key enzyme in the initiation of autophagosome formation. This guide provides a comprehensive technical overview of 3-MA, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in autophagy research.

Mechanism of Action

3-Methyladenine's primary mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks).[1] However, it exhibits a complex and context-dependent dual role in regulating autophagy due to its differential effects on PI3K class I and class III.[2]

-

Inhibition of Autophagy (Canonical Mechanism): 3-MA is widely used to inhibit autophagy by targeting the class III PI3K, Vps34. Vps34 is a crucial component of a complex that includes Beclin-1, and it catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for other autophagy-related (Atg) proteins, which are essential for the elongation and closure of the autophagosome. By inhibiting Vps34, 3-MA prevents the formation of PI3P, thereby blocking the nucleation of the autophagosome and inhibiting the autophagic process.[1]

-

Promotion of Autophagy (Context-Dependent): Paradoxically, prolonged treatment with 3-MA under nutrient-rich conditions can promote autophagy.[2] This is attributed to its transient inhibition of class III PI3K, while it persistently inhibits class I PI3K.[2][3] The class I PI3K pathway, typically activated by growth factors, leads to the activation of mTOR, a negative regulator of autophagy. By chronically inhibiting class I PI3K, 3-MA can suppress mTOR activity, thereby inducing autophagy.[2] This dual functionality necessitates careful consideration of the experimental conditions when interpreting results obtained with 3-MA.[3]

Quantitative Data

The following tables summarize the quantitative data for 3-Methyladenine in various experimental settings.

Table 1: In Vitro Efficacy of 3-Methyladenine

| Cell Line | Assay Type | Concentration | Effect | Reference |

| NRK | GFP-LC3 Puncta Formation | IC50: 1.21 mM | Inhibition of starvation-induced autophagy | [1] |

| HeLa | GFP-LC3 Puncta Formation | 5 mM | Reduced percentage of cells with GFP-LC3 puncta from 98% to 23% under glucose starvation | [4] |

| HeLa | Western Blot | 5 mM | Suppressed the conversion of LC3-I to LC3-II over a 48-hour period under normal conditions | [4] |

| LOVO and SW620 | Western Blot | 5 mM | Significantly decreased the LC3B-II/LC3B-I ratio and increased p62 levels | [5] |

| SH-SY5Y | Apoptosis Assay (Annexin V/PI) | Not specified | Increased apoptosis alone and in combination with cisplatin | [6] |

| U-87 Mg | Apoptosis Assay (Annexin V/PI) | Not specified | Increased apoptosis alone and in combination with temozolomide | [6] |

Table 2: In Vivo Efficacy of 3-Methyladenine

| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |

| Mice | Endotoxemia (LPS-induced) | 15 mg/kg | Significantly protected mice from endotoxic shock and increased survival | |

| Mice | Polymicrobial Sepsis (CLP) | Not specified | Increased survival | |

| Rats | Hyperuricemic Nephropathy | Not specified | Abrogated the development of hyperuricemic nephropathy and improved renal function | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving 3-MA are provided below.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is adapted from established methods for detecting changes in autophagy-related proteins following treatment with 3-MA.[2]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, MEFs) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 5-10 mM 3-MA for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., sterile water or DMSO, depending on 3-MA solubilization). To study starvation-induced autophagy, incubate cells in Earle's Balanced Salt Solution (EBSS) with or without 3-MA.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer (or another suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. The LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control is often used as an indicator of autophagosome formation. A decrease in p62 levels indicates autophagic degradation.

-

Immunofluorescence Staining of LC3 Puncta

This protocol provides a method for visualizing the formation of autophagosomes (LC3 puncta) in cells treated with 3-MA.[6]

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 50-60% confluency.

-

Treat the cells with 3-MA as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes at room temperature.

-

Incubate with an anti-LC3 primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBST.

-

Optionally, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct puncta in the cytoplasm.

-

Mandatory Visualizations

Signaling Pathways

Caption: Dual role of 3-MA in autophagy regulation.

Experimental Workflows

Caption: In vitro workflow for assessing 3-MA's effect on autophagy.

Conclusion

3-Methyladenine remains a cornerstone tool in autophagy research. Its ability to inhibit the initial stages of autophagosome formation has provided invaluable insights into the physiological and pathological roles of autophagy. However, its off-target effects, particularly on class I PI3K, and its context-dependent dual role necessitate careful experimental design and interpretation of results. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers and drug developers to effectively utilize 3-MA and to guide the investigation of novel autophagy inhibitors. As the field progresses, the development of more specific and potent autophagy modulators will be crucial for translating our understanding of autophagy into novel therapeutic strategies.

References

- 1. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.9. Western Blot Analysis of Macrophage Lysates for Autophagy Markers [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of autophagy by 3-methyladenine promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteolysis.jp [proteolysis.jp]

- 7. researchgate.net [researchgate.net]

Preliminary Studies on the Effects of Autophagy Inducers: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Autophagy-IN-3" did not yield any publicly available scientific literature. Therefore, this guide utilizes Rapamycin , a well-characterized mTOR inhibitor and widely used autophagy inducer, as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The data and methodologies presented herein are based on published studies of Rapamycin and serve as a template for the analysis of a novel autophagy-inducing compound.

Core Mechanism of Action: mTOR-Dependent Autophagy Induction

Rapamycin induces autophagy by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] Rapamycin primarily targets mTORC1.[1][2]

Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[2][4] By inhibiting mTORC1, Rapamycin prevents the inhibitory phosphorylation of the ULK1 complex, leading to its activation and the subsequent initiation of the autophagy cascade.[2] This process involves the formation of a phagophore, which elongates and engulfs cytoplasmic components to form a double-membraned autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded.

Quantitative Data on Autophagy Induction by Rapamycin

The following tables summarize quantitative data from representative studies on the effects of Rapamycin on key autophagy markers.

Table 1: Effect of Rapamycin on LC3-II Levels (Western Blot)

| Cell Line | Rapamycin Concentration | Treatment Duration | Fold Change in LC3-II/LC3-I or LC3-II/Actin Ratio | Reference |

| U87MG | 10 nM | 24 hours | ~1.5-fold increase in LC3-II/LC3-I | [5] |

| HeLa | 1 µM | 5 hours | Significant increase in LC3-II/GAPDH | [6] |

| Human iPSCs | 100 nM | 24 hours | ~2.23-fold higher than fibroblasts | [7] |

| MG63 | 5 µM | 12 hours | Increased ratio of LC3-II/LC3-I | [8] |

| Mouse SCs | 25 nM | 24 hours | Pronounced increase in LC3-II/LC3-I | [9] |

| Cortical Neurons | 2 µM | 2 hours | ~2.4-fold increase in LC3-II/Actin | [10] |

Table 2: Effect of Rapamycin on p62/SQSTM1 Levels (Western Blot)

| Cell Line | Rapamycin Concentration | Treatment Duration | Change in p62 Levels | Reference |

| Mouse SCs | 25 nM | 48 hours | Decrease | [9] |

| Neuroblastoma Cells | Not Specified | Not Specified | Significant reduction | [11] |

| MG63 | 10 µM | Not Specified | Decrease | [12] |

| Podocytes | 100 nM | 24 hours | Significant decrease | [13] |

Table 3: Effect of Rapamycin on GFP-LC3 Puncta Formation (Fluorescence Microscopy)

| Cell Line | Rapamycin Concentration | Treatment Duration | Observation | Reference |

| HeLa | Not Specified | Not Specified | Significant increase in GFP-LC3 puncta | [14] |

| DH82 | Not Specified | Not Specified | Significant increase in GFP-LC3 puncta | [15] |

Detailed Experimental Protocols

Western Blotting for LC3 and p62

This protocol is for assessing the levels of LC3-I to LC3-II conversion and the degradation of p62, a selective autophagy substrate.

-

Cell Lysis:

-

Treat cells with Rapamycin at the desired concentration and duration. Include a vehicle-treated control.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Calculate the ratio of LC3-II to LC3-I or normalize LC3-II and p62 to the loading control.

-

Fluorescence Microscopy for GFP-LC3 Puncta Formation

This protocol is for visualizing and quantifying the formation of autophagosomes.

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes or coverslips.

-

Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent. Alternatively, use a stable cell line expressing GFP-LC3.

-

-

Treatment and Fixation:

-

Treat the cells with Rapamycin at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a fluorescence or confocal microscope.

-

-

Quantification:

-

Manually or automatically count the number of GFP-LC3 puncta per cell. A cell with more than 5-10 distinct puncta is often considered positive for autophagy induction.

-

Calculate the average number of puncta per cell or the percentage of cells with puncta for each treatment condition.

-

Experimental Workflow for Assessing an Autophagy Inducer

The following diagram outlines a typical workflow for the preliminary investigation of a potential autophagy-inducing compound.

References

- 1. cusabio.com [cusabio.com]

- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 4. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Autophagy-IN-3: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Autophagy-IN-3, also identified as Compound 6k, is a novel small molecule inhibitor of autophagy. Its primary mechanism of action involves the disruption of the actin cytoskeleton, which subsequently impairs autophagic flux. This inhibitory action sensitizes cancer cells to metabolic stress, enhancing the efficacy of cytotoxic therapies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism. The core of its activity lies in the disruption of the actin cytoskeleton dynamics in cancer cells. This disruption has cascading effects on several cellular processes crucial for tumor progression, including cell adhesion, motility, and proliferation. Critically, the disorganization of the actin network interferes with vesicular transport, a key component of the autophagy process. This interference leads to the inhibition of autophagic flux, preventing the degradation and recycling of cellular components. By blocking this pro-survival pathway, this compound renders cancer cells more susceptible to metabolic stressors, such as nutrient deprivation or treatment with metabolic inhibitors.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and a typical experimental workflow to assess the impact of this compound are depicted in the diagrams below.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for analyzing this compound's effects.

Quantitative Data Summary

The biological activity of this compound (Compound 6k) has been quantified in various assays. The following tables summarize the key findings from the study by Páchniková et al. (2016).[1]

Table 1: Effect of this compound on Autophagic Flux Markers in Human Melanoma Cells (G361)

| Marker | Treatment | Result |

| LC3-II/LC3-I Ratio | Compound 6k (10 µM) | Increase |

| p62/SQSTM1 | Compound 6k (10 µM) | Accumulation |

Table 2: Cytotoxic and Anti-proliferative Activity of this compound in Human Melanoma Cells (G361)

| Assay | Parameter | Value |

| Cell Viability | IC50 | ~5 µM |

| BrdU Incorporation | Inhibition | Dose-dependent decrease |

Table 3: Sensitization to Metabolic Stress in Human Melanoma Cells (G361)

| Co-treatment | Effect on Cell Viability |

| Compound 6k + Rotenone | Synergistic decrease |

| Compound 6k + Nutrient Starvation | Enhanced cell death |

| Compound 6k + Sorafenib | Potentiated anti-proliferative activity |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in Páchniková et al. (2016) and standard laboratory techniques.[1]

Cell Culture and Treatments

-

Cell Line: Human melanoma cell line G361.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound (Compound 6k) is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the final desired concentrations for treating the cells. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis for Autophagic Flux

-

Objective: To determine the levels of LC3-II and p62 as markers of autophagic flux.

-

Procedure:

-

Plate G361 cells and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

mCherry-GFP-LC3 Fluorescence Microscopy

-

Objective: To visualize and quantify autophagosome and autolysosome formation.

-

Procedure:

-

Transfect G361 cells with a tandem mCherry-GFP-LC3 plasmid using a suitable transfection reagent.

-

Allow cells to express the fluorescently tagged LC3 for 24-48 hours.

-

Treat the transfected cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a confocal or fluorescence microscope.

-

Quantify the number of GFP-positive (autophagosomes) and mCherry-positive/GFP-negative (autolysosomes) puncta per cell using image analysis software.

-

Phalloidin Staining for F-actin

-

Objective: To visualize the actin cytoskeleton.

-

Procedure:

-

Plate G361 cells on glass coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and image using a fluorescence microscope.

-

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound.

-

Procedure:

-

Seed G361 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

References

Methodological & Application

Application Notes and Protocols for Autophagy-IN-3 in Autophagy Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagy-IN-3 is a potent small molecule inducer of autophagy that triggers robust autophagic cell death in a range of cancer cell lines, while exhibiting minimal toxicity towards normal cells. Its mechanism of action involves the upregulation of key autophagy-related proteins such as Beclin-1 and other Atg proteins, leading to the formation of autophagic vacuoles and LC3 puncta.[1][2] These application notes provide detailed protocols for utilizing this compound to study and quantify autophagy in cell culture models.

Data Presentation

The following tables summarize representative quantitative data obtained from treating cancer cell lines with an autophagy inducer. These tables are intended to serve as a guide for expected results when using this compound.

Table 1: Dose-Dependent Effect of a Small Molecule Autophagy Inducer on LC3-II/LC3-I Ratio

| Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in LC3-II/LC3-I Ratio (vs. Vehicle Control) |

| 1 | 24 | HeLa | 1.5 ± 0.2 |

| 5 | 24 | HeLa | 3.2 ± 0.4 |

| 10 | 24 | HeLa | 5.8 ± 0.6 |

| 20 | 24 | HeLa | 6.1 ± 0.5 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of p62/SQSTM1 Degradation Induced by a Small Molecule Autophagy Inducer

| Treatment Time (hours) | Concentration (µM) | Cell Line | p62/Actin Ratio (Normalized to 0h) |

| 0 | 10 | MCF-7 | 1.00 |

| 6 | 10 | MCF-7 | 0.85 ± 0.07 |

| 12 | 10 | MCF-7 | 0.62 ± 0.09 |

| 24 | 10 | MCF-7 | 0.41 ± 0.05 |

| 48 | 10 | MCF-7 | 0.25 ± 0.04 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of LC3 Puncta Formation with a Small Molecule Autophagy Inducer

| Treatment | Concentration (µM) | Treatment Time (hours) | Cell Line | Average LC3 Puncta per Cell |

| Vehicle Control | - | 24 | U2OS | 3 ± 1 |

| Autophagy Inducer | 10 | 24 | U2OS | 25 ± 5 |

| Autophagy Inducer + Bafilomycin A1 (100 nM) | 10 | 24 | U2OS | 48 ± 8 |

Data are represented as mean ± standard deviation from counting at least 100 cells per condition from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of LC3 Conversion by Western Blotting

This protocol details the detection of the conversion of cytosolic LC3-I to the autophagosome-associated lipidated form, LC3-II, a hallmark of autophagy induction.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine, for autophagic flux assessment)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% or 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a time-course with a fixed concentration (e.g., 10 µM for 0, 6, 12, 24, 48 hours). Include a vehicle-only control. For autophagic flux analysis, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor for the last 2-4 hours of the incubation period.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B and anti-Actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-I, LC3-II, and the loading control. Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control. An increase in the LC3-II level upon treatment with this compound indicates autophagy induction. A further increase in LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

Protocol 2: Immunofluorescence for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as distinct punctate structures within the cytoplasm.

Materials:

-

Cells plated on glass coverslips in 24-well plates

-

This compound

-

Vehicle control (DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 10 µM for 24 hours) and a vehicle control as described in Protocol 1.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate with primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope. Autophagosomes will appear as green puncta (if using Alexa Fluor 488).

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the average number of puncta per cell indicates autophagy induction.

-

Mandatory Visualizations

Caption: Signaling pathway of autophagy induction by this compound.

Caption: Experimental workflow for Western blot analysis of autophagy markers.

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

References

Application Notes and Protocols for Autophagy-IN-3 (Utilizing 3-Methyladenine as a representative Autophagy Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Its modulation is a key area of interest in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. While the specific compound "Autophagy-IN-3" is not prominently described in the scientific literature, this document provides detailed application notes and protocols for a well-characterized and widely used autophagy inhibitor, 3-Methyladenine (3-MA) . 3-MA is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), particularly the class III PI3K (Vps34), which is essential for the initiation of autophagy.[1] These guidelines can be adapted for other novel autophagy inhibitors with similar mechanisms of action.

Data Presentation: Dosage and Administration of 3-Methyladenine in Mice

The following table summarizes the quantitative data on the dosage and administration of 3-Methyladenine in mouse models from various studies.

| Parameter | Details | Reference |

| Compound | 3-Methyladenine (3-MA) | [1][2] |

| Molecular Weight | 149.15 g/mol | [1] |

| Typical Dosage Range | 10 - 30 mg/kg | [2][3][4] |

| Administration Routes | Intraperitoneal (i.p.) injection, Oral gavage | [2][3][5] |

| Vehicle/Solvent | Saline, Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO) (use with caution in vivo) | [5] |

| Frequency of Dosing | Single dose, daily, or twice weekly depending on the experimental design | [3][4] |

Experimental Protocols

Protocol 1: Acute Inhibition of Autophagy in a Mouse Model of Endotoxemia

This protocol is adapted from studies investigating the role of autophagy in inflammatory responses.[5]

Objective: To inhibit autophagy in mice challenged with lipopolysaccharide (LPS) to study the effects on systemic inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

3-Methyladenine (3-MA)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for injection (e.g., 27-gauge)

-

Animal balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

-

Preparation of Reagents:

-

Dissolve 3-MA in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to inject 0.25 mL). Gentle heating may be required to fully dissolve the compound. Allow the solution to cool to room temperature before injection.

-

Dissolve LPS in sterile saline to the desired concentration for inducing endotoxemia (e.g., 10 mg/kg).

-

-

Dosing:

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia).

-

At predetermined time points (e.g., 2, 6, 12, 24 hours) post-LPS injection, euthanize the mice according to approved institutional guidelines.

-

Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest tissues (e.g., liver, spleen, lungs) and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis (e.g., Western blotting for autophagy markers like LC3 and p62, histology).

-

Protocol 2: Chronic Inhibition of Autophagy in a Mouse Model of Diabetic Nephropathy

This protocol is based on studies evaluating the long-term effects of autophagy inhibition on disease progression.[2][3]

Objective: To investigate the therapeutic potential of chronic autophagy inhibition in a mouse model of diabetes-induced kidney damage.

Materials:

-

Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)

-

3-Methyladenine (3-MA)

-

Vehicle control (e.g., sterile water or saline)

-

Oral gavage needles

-

Equipment for monitoring blood glucose

-

Metabolic cages for urine collection

-

Anesthesia and surgical tools for tissue harvesting

Procedure:

-

Induction of Diabetes (if applicable): For streptozotocin (STZ)-induced diabetes, administer low doses of STZ (e.g., 50 mg/kg) intraperitoneally for five consecutive days. Confirm hyperglycemia (blood glucose > 250 mg/dL) one week after the last injection.[3]

-

Animal Grouping: Randomly assign diabetic mice to a treatment group (3-MA) and a control group (vehicle). Include a non-diabetic control group.

-

Dosing:

-

Monitoring and Analysis:

-

Monitor body weight and blood glucose levels weekly.

-

At regular intervals (e.g., every 4 weeks), place mice in metabolic cages to collect 24-hour urine for the analysis of albuminuria.

-

At the end of the study, euthanize the mice.

-

Collect blood for biochemical analysis (e.g., BUN, creatinine).

-

Perfuse and harvest kidneys for histological analysis (e.g., H&E, PAS staining), immunohistochemistry (e.g., for fibronectin, collagen), and molecular analysis (e.g., Western blotting for autophagy and fibrosis markers).

-

Mandatory Visualizations

Signaling Pathway of 3-Methyladenine in Autophagy Inhibition

Caption: Mechanism of 3-MA in autophagy regulation.

Experimental Workflow for In Vivo Administration of an Autophagy Inhibitor

References

- 1. invivogen.com [invivogen.com]

- 2. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of autophagy inhibitor 3-methyladenine on a diabetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methyladenine (3-MA) | PI3K inhibitor | TargetMol [targetmol.com]

- 5. Inhibition of autophagy with 3-methyladenine is protective in a lethal model of murine endotoxemia and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Autophagy Inducer 3 in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction